molecular formula C13H10Cl2O2 B3024335 3,5-Dichloro-4-(phenylmethoxy)phenol CAS No. 186805-79-8

3,5-Dichloro-4-(phenylmethoxy)phenol

Cat. No. B3024335
CAS RN: 186805-79-8
M. Wt: 269.12 g/mol
InChI Key: YPMZAYVEEAAJHT-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(phenylmethoxy)phenol is an organic compound with the molecular formula C13H10Cl2O2 . It has a molecular weight of 269.13 . The IUPAC name for this compound is 4-(benzyloxy)-3,5-dichlorophenol .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-(phenylmethoxy)phenol is 1S/C13H10Cl2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific representation of the molecule’s structure.

Safety and Hazards

The compound is considered hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P351, and P338 . These statements advise avoiding breathing dust, washing thoroughly after handling, and taking specific actions if the compound gets in the eyes .

Mechanism of Action

Target of Action

The primary target of 3,5-Dichloro-4-(phenylmethoxy)phenol is soluble adenylyl cyclase . This enzyme plays a crucial role in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which is associated with various biological processes such as sperm capacitation, eye pressure regulation, acid-base regulation, and astrocyte/neuron communication .

Mode of Action

3,5-Dichloro-4-(phenylmethoxy)phenol acts as a potent inhibitor of soluble adenylyl cyclase . It binds to the bicarbonate binding site of the enzyme, causing competitive inhibition with the usual bicarbonate substrate . The side chain of arginine 176 within the bicarbonate binding site interacts significantly with the aromatic ring of the molecule . This interaction results in an allosteric, conformational change that interferes with the ability of the active site of soluble adenylyl cyclase to adequately bind ATP and convert it into cAMP .

Biochemical Pathways

The inhibition of soluble adenylyl cyclase by 3,5-Dichloro-4-(phenylmethoxy)phenol affects the cAMP pathway . By preventing the conversion of ATP into cAMP, the compound disrupts the normal functioning of this pathway, which plays a key role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Result of Action

The inhibition of soluble adenylyl cyclase by 3,5-Dichloro-4-(phenylmethoxy)phenol leads to a decrease in the production of cAMP . This can have various molecular and cellular effects, depending on the specific biological processes that are regulated by cAMP in the cells where the compound is active.

properties

IUPAC Name

3,5-dichloro-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMZAYVEEAAJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(phenylmethoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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